molecular formula C7H5FN2 B6285381 2-(2-fluoropyridin-4-yl)acetonitrile CAS No. 1000188-57-7

2-(2-fluoropyridin-4-yl)acetonitrile

Cat. No.: B6285381
CAS No.: 1000188-57-7
M. Wt: 136.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluoropyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C7H5FN2. It has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-(2-fluoropyridin-4-yl)acetonitrile typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl)acetic ester through a decarboxylation reaction. The reaction is carried out in dimethyl sulfoxide with lithium chloride as a catalyst at temperatures ranging from 100 to 160°C . This method is known for its high yield, simplicity, and cost-effectiveness.

Chemical Reactions Analysis

2-(2-fluoropyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Reagents such as potassium cyanide and dimethyl sulfoxide are commonly used in these reactions.

    Major Products: The major products formed from these reactions include various substituted pyridines and nitriles.

Scientific Research Applications

2-(2-fluoropyridin-4-yl)acetonitrile is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluoropyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances its ability to interact with biological molecules, potentially leading to various biological effects . detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-(2-fluoropyridin-4-yl)acetonitrile can be compared with other fluorinated pyridines, such as:

  • 2-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine

These compounds share similar structural features but differ in their chemical properties and reactivity due to the position and number of fluorine atoms on the pyridine ring . The unique positioning of the fluorine atom in this compound imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1000188-57-7

Molecular Formula

C7H5FN2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.